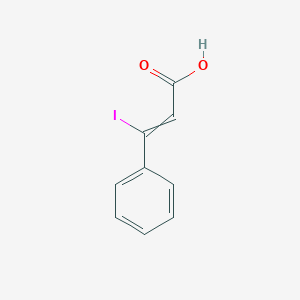
3-Iodo-3-phenylprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7IO2 It is a derivative of cinnamic acid, where the hydrogen atom at the 3-position is replaced by an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
3-Iodo-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the iodination of cinnamic acid derivatives. The reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom replaces the hydrogen atom at the 3-position of the cinnamic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Iodo-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding the parent cinnamic acid.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce cinnamic acid. Substitution reactions can result in a variety of functionalized cinnamic acid derivatives.
科学的研究の応用
3-Iodo-3-phenylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of 3-iodo-3-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The iodine atom in the compound can participate in halogen bonding, which can influence its binding affinity to biological targets. Additionally, the phenylprop-2-enoic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
3-Iodo-3-phenylprop-2-enoic acid can be compared with other similar compounds, such as:
Cinnamic acid: The parent compound, which lacks the iodine atom.
3-Bromo-3-phenylprop-2-enoic acid: A similar compound where the iodine atom is replaced by a bromine atom.
3-Chloro-3-phenylprop-2-enoic acid: Another analog with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in this compound imparts unique chemical properties, such as increased molecular weight and potential for halogen bonding. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block in organic synthesis and a promising candidate for further exploration in biological and medicinal applications.
特性
CAS番号 |
18777-04-3 |
|---|---|
分子式 |
C9H7IO2 |
分子量 |
274.05 g/mol |
IUPAC名 |
3-iodo-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C9H7IO2/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChIキー |
HWVUIOWIVXHYHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



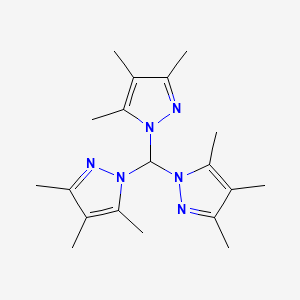
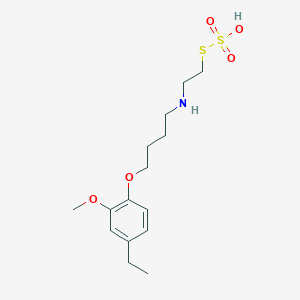
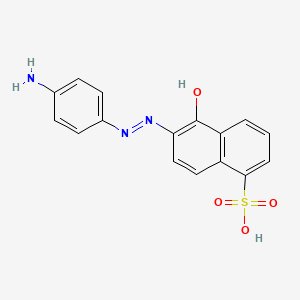
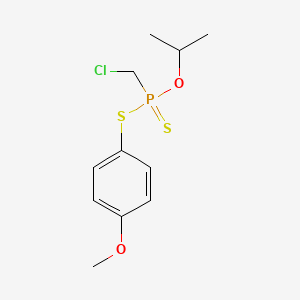
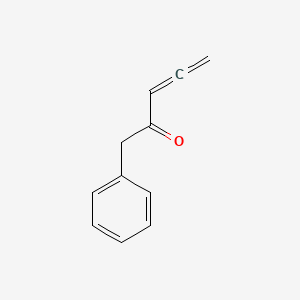
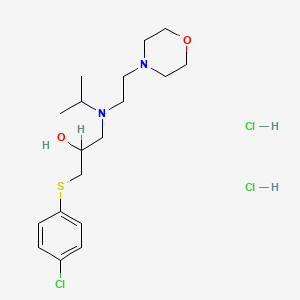
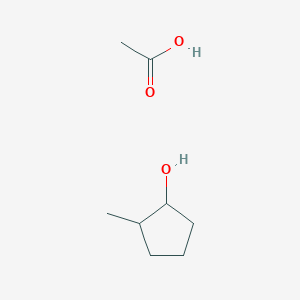
![5-chloro-17-ethynyl-17-hydroxy-13-methyl-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14706259.png)


![Benzeneacetonitrile, 4-[bis(2-hydroxyethyl)amino]-alpha,alpha-bis[4-[bis(2-hydroxyethyl)amino]phenyl]-](/img/structure/B14706273.png)

![Ethyl 6-amino-4-[p-chloroanilino]-5-nitro-2-pyridincarbamate](/img/structure/B14706278.png)
